molecular formula C10H12ClF2NO3 B3042091 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride CAS No. 501435-58-1

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride

Cat. No.: B3042091
CAS No.: 501435-58-1
M. Wt: 267.66 g/mol
InChI Key: MKDUCNOOCIKOFD-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride typically involves the introduction of fluorine atoms and the methoxyphenyl group onto the alanine structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the role of fluorinated amino acids in proteins and enzymes.

    Industrial Applications: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to altered biological activity. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroalanine: Similar in structure but lacks the methoxyphenyl group.

    4-Methoxyphenylalanine: Contains the methoxyphenyl group but does not have fluorine atoms.

    3-Fluoro-3-(4-methoxyphenyl)-DL-alanine: Contains only one fluorine atom.

Uniqueness

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride is unique due to the combination of two fluorine atoms and a methoxyphenyl group, which can significantly influence its chemical and biological properties. This combination can lead to enhanced stability, increased binding affinity, and potentially novel biological activities compared to its analogs.

Properties

IUPAC Name

2-amino-3,3-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDUCNOOCIKOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 2
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 3
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 4
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 5
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 6
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride

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